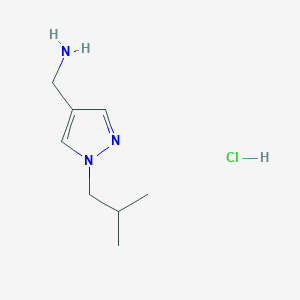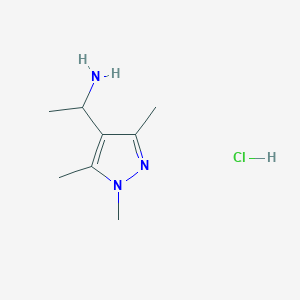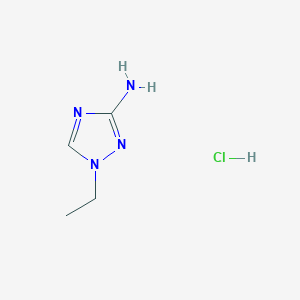
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Synthesis of Aminopeptidase Inhibitors
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate has been utilized in the facile synthesis of optically pure derivatives of amino acids, specifically for the synthesis of inhibitors of aminopeptidases. This process involves reducing N-Boc-D-tyrosine methyl ester with DiBAL to aldehyde and then converting it to a corresponding amino acid derivative (Moon & Huh, 1991).
2. Asymmetric Syntheses of Amino Acid Derivatives
The compound has been used in the asymmetric synthesis of various amino acid derivatives from sorbic acid, utilizing diastereoselective aminohydroxylation and further chemical transformations (Brambilla et al., 2014).
3. In Vitro Cytotoxicity Studies
Studies have shown that amino acetate functionalized Schiff base organotin(IV) complexes, derived from reactions involving similar compounds, exhibit significant cytotoxicity against various human tumor cell lines, indicating potential for cancer treatment research (Basu Baul et al., 2009).
4. Investigation of Fluorescence Binding
The compound has been involved in the synthesis of novel p-hydroxycinnamic acid amides to investigate their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research contributes to the understanding of protein-ligand interactions (Meng et al., 2012).
5. Amino Acid Biosynthesis in Micro-Organisms
Research has demonstrated the incorporation of labelled acetate and bicarbonate into amino acids by mixed rumen micro-organisms, contributing to the understanding of amino acid biosynthesis in symbiotic cultures (Sauer et al., 1975).
6. Synthesis of Pharmaceuticals
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate has been used in the large-scale synthesis of N-BOC d-phenylalanine, a pharmaceutical intermediate. The process involves asymmetric hydrogenation and several other steps, illustrating its utility in drug synthesis (Fox et al., 2011).
Propiedades
IUPAC Name |
methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJGPDQDXKDZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B3103101.png)





![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)


![[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine](/img/structure/B3103164.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)

